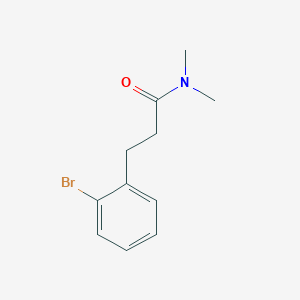

3-(2-bromophenyl)-N,N-dimethylpropanamide

CAS No.: 1122567-86-5

Cat. No.: VC3072896

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1122567-86-5 |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 3-(2-bromophenyl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H14BrNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | QGLXGKPCDNXTAX-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CCC1=CC=CC=C1Br |

| Canonical SMILES | CN(C)C(=O)CCC1=CC=CC=C1Br |

Introduction

Potential Applications

While specific applications of 3-(2-bromophenyl)-N,N-dimethylpropanamide are not well-documented, compounds with similar structures have been explored in various fields:

-

Medicinal Chemistry: Amides are often used as intermediates in the synthesis of pharmaceuticals due to their ability to form bonds with biological targets.

-

Material Science: The bromine substituent could provide unique electronic or optical properties, making it suitable for developing novel materials.

Synthesis and Chemical Transformations

The synthesis of 3-(2-bromophenyl)-N,N-dimethylpropanamide likely involves standard amide formation reactions, such as the reaction of a carboxylic acid or its derivatives with an amine. The bromine substituent offers opportunities for further chemical transformations, such as nucleophilic substitution reactions.

Biological Activity

Although specific biological activity data for this compound are not available, similar amides have shown potential in modulating biological pathways. For instance, they can interact with enzymes or receptors, influencing cellular processes.

Research Findings and Data

Given the lack of specific research on 3-(2-bromophenyl)-N,N-dimethylpropanamide, we can look at related compounds for insights into potential biological activities and chemical properties. For example, compounds with similar structures have been studied for their antitubercular activities, as seen in the case of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 3-(2-Bromophenyl)-N,N-dimethylpropanamide | C11H14BrNO | 256.14 g/mol | Potential in medicinal chemistry |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Varied | Varied | Antitubercular activity |

| N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | C16H16BrN3OS | 356.24 g/mol | Potential in material science |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume